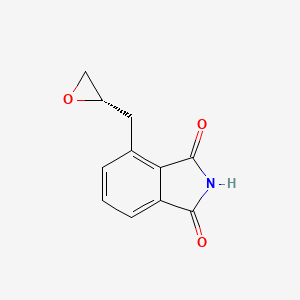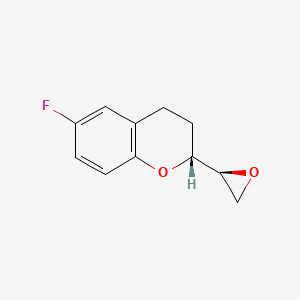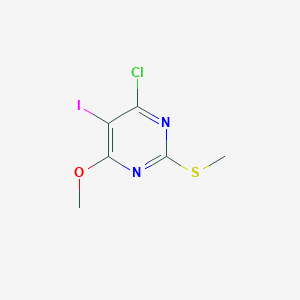
4-(2,4-Dinitrobenzoyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-Dinitrobenzoyl)morpholine is a complex organic compound that features both morpholine and dinitrophenylbenzoyl groups Morpholine is a heterocyclic amine with both amine and ether functional groups, while the dinitrophenylbenzoyl group is known for its electron-withdrawing properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dinitrobenzoyl)morpholine typically involves the reaction of morpholine with 2,4-dinitrophenylbenzoyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,4-Dinitrobenzoyl)morpholine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The electron-deficient dinitrophenyl group makes the compound susceptible to nucleophilic attack.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The morpholine ring can be oxidized to form N-oxides under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Major Products
Nucleophilic Substitution: Substituted morpholine derivatives.
Reduction: Amino derivatives of the original compound.
Oxidation: N-oxide derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2,4-Dinitrobenzoyl)morpholine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Wirkmechanismus
The mechanism of action of 4-(2,4-Dinitrobenzoyl)morpholine involves its interaction with specific molecular targets. The electron-withdrawing dinitrophenyl group can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The morpholine ring can also interact with various biological receptors, affecting cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: A simpler compound with similar structural features but lacking the dinitrophenylbenzoyl group.
4-Nitrophenylbenzoyl Chloride: Contains the nitrophenylbenzoyl group but lacks the morpholine ring.
N-Phenylmorpholine: Contains the morpholine ring but with a phenyl group instead of the dinitrophenylbenzoyl group.
Uniqueness
4-(2,4-Dinitrobenzoyl)morpholine is unique due to the combination of the morpholine ring and the dinitrophenylbenzoyl group. This combination imparts distinct chemical properties, such as increased reactivity towards nucleophiles and potential biological activity, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C11H11N3O6 |
|---|---|
Molekulargewicht |
281.22 g/mol |
IUPAC-Name |
(2,4-dinitrophenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C11H11N3O6/c15-11(12-3-5-20-6-4-12)9-2-1-8(13(16)17)7-10(9)14(18)19/h1-2,7H,3-6H2 |
InChI-Schlüssel |
GNWITUHKDGEFMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl 3-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazol-2-yl]-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8791040.png)



![N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B8791066.png)






